O-Desacetil-N-desmetil Diltiazem

Descripción general

Descripción

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It would typically involve a detailed step-by-step process, including the starting materials, reaction conditions, and the final product .Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability. These properties can often be found in databases or determined experimentally .Aplicaciones Científicas De Investigación

Farmacocinética y seguimiento de metabolitos

La cuantificación de O-Desacetil-N-desmetil Diltiazem en plasma humano es crucial para los estudios farmacocinéticos. Ayuda a comprender el metabolismo del Diltiazem, rastrear sus metabolitos y evaluar su contribución a los efectos farmacológicos del fármaco . Esta aplicación es vital para el desarrollo de pautas de dosificación y la optimización de las estrategias terapéuticas.

Estudios de interacción con fármacos

La investigación sobre las interacciones entre this compound y otros fármacos es esencial. Dado que los metabolitos pueden influir en la reacción farmacodinámica, estudiarlos puede proporcionar información sobre posibles interacciones fármaco-fármaco, ayudando al uso seguro y eficaz del Diltiazem en escenarios de polifarmacia .

Bioequivalencia y farmacodinámica

Los estudios sobre la bioequivalencia de formulaciones genéricas de Diltiazem requieren el análisis de sus metabolitos, incluido this compound. Esta investigación asegura que las versiones genéricas tengan las mismas propiedades farmacodinámicas que el fármaco de marca .

Desarrollo de métodos analíticos

El desarrollo de métodos analíticos sensibles y selectivos, como LCMS/MS, para la cuantificación de this compound es un área importante de investigación. Estos métodos son esenciales para las aplicaciones mencionadas anteriormente y contribuyen a la comprensión general de la farmacología del fármaco .

Mecanismo De Acción

Target of Action

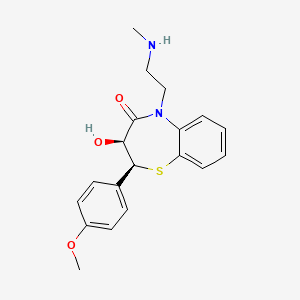

O-Desacetyl-N-desmethyl Diltiazem, also known as (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one, primarily targets the calcium channels in the heart and vascular smooth muscle cells . These calcium channels play a crucial role in the contraction of the heart and blood vessels.

Mode of Action

O-Desacetyl-N-desmethyl Diltiazem inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition possibly occurs by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .

Biochemical Pathways

The primary biochemical pathway affected by O-Desacetyl-N-desmethyl Diltiazem is the calcium signaling pathway. By inhibiting calcium influx, O-Desacetyl-N-desmethyl Diltiazem decreases intracellular calcium levels. This inhibition affects the contractile processes of the myocardial smooth muscle cells, leading to dilation of the coronary and systemic arteries .

Pharmacokinetics

The pharmacokinetics of O-Desacetyl-N-desmethyl Diltiazem involve its metabolism by the CYP3A4 enzyme . This enzyme metabolizes O-Desacetyl-N-desmethyl Diltiazem via deacetylation, N-demethylation, O-demethylation, N-oxidation, and oxidative deamination . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are crucial for its therapeutic effect .

Action Environment

The action, efficacy, and stability of O-Desacetyl-N-desmethyl Diltiazem can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature . Additionally, individual factors such as the patient’s metabolic status can influence the compound’s action and efficacy .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

O-Desacetyl-N-desmethyl Diltiazem interacts with various enzymes, proteins, and other biomolecules. It is metabolized by N-demethylation, O-demethylation, and deacetylation . The metabolites produced through these metabolic pathways may influence the pharmacodynamic reaction or interacting potential in patients treated with Diltiazem .

Cellular Effects

O-Desacetyl-N-desmethyl Diltiazem has effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

O-Desacetyl-N-desmethyl Diltiazem exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of O-Desacetyl-N-desmethyl Diltiazem change over time in laboratory settings. The plasma samples buffered with 1% of 0.1 M NaF solution was able to limit the degradation of diltiazem to desacetyl diltiazem for longer storage periods at -70 °C .

Dosage Effects in Animal Models

The effects of O-Desacetyl-N-desmethyl Diltiazem vary with different dosages in animal models .

Metabolic Pathways

O-Desacetyl-N-desmethyl Diltiazem is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with .

Transport and Distribution

O-Desacetyl-N-desmethyl Diltiazem is transported and distributed within cells and tissues .

Propiedades

IUPAC Name |

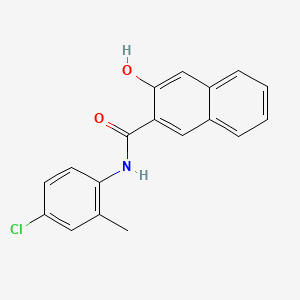

(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-20-11-12-21-15-5-3-4-6-16(15)25-18(17(22)19(21)23)13-7-9-14(24-2)10-8-13/h3-10,17-18,20,22H,11-12H2,1-2H3/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXJRKQNTGIDDU-MSOLQXFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40235531 | |

| Record name | 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-, (2S,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86408-44-8 | |

| Record name | N-Desmethyl desacetyl diltiazem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086408448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-, (2S,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYL DESACETYL DILTIAZEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QX2LKX8XZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylbenzo[d]thiazole-5-carboxylic acid](/img/structure/B1583416.png)